3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate is an organic compound that features a benzoxazole ring substituted with a 4-chlorobenzyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with sodium benzoate in the presence of a catalyst such as tri-n-butylamine . Another approach includes the reaction of sodium benzoate with 4-chlorotoluene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial to the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups at the benzylic position.
Scientific Research Applications
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of resonance-stabilized carbocations . These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl benzoate: A structurally related compound with similar reactivity.
Benzoxazole derivatives: Compounds with the benzoxazole ring system that exhibit similar chemical properties.
Uniqueness
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl benzoate is unique due to the presence of both the 4-chlorobenzyl group and the benzoate ester, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H14ClNO3 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
[3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl] benzoate |
InChI |
InChI=1S/C21H14ClNO3/c22-16-8-6-14(7-9-16)12-19-18-11-10-17(13-20(18)26-23-19)25-21(24)15-4-2-1-3-5-15/h1-11,13H,12H2 |
InChI Key |
TVCBPBWBSZCJTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.